molecular formula C8H16ClNO2 B13147689 (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13147689
M. Wt: 193.67 g/mol
InChI Key: GDPYBLBNLSKVIE-ZJLYAJKPSA-N
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Description

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a methyl substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrolidine ring. Its stereochemistry (3S,4S) is critical for its biological activity and interaction with enantioselective targets. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications, particularly in drug discovery and development.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-5-9-4-6(7)2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1

InChI Key

GDPYBLBNLSKVIE-ZJLYAJKPSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C.Cl

Canonical SMILES

CCOC(=O)C1CNCC1C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride typically involves the esterification of 4-methylpyrrolidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Similarity Score
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride C₉H₁₆ClNO₂ 193.63* Not explicitly listed† Chiral (3S,4S), methyl at C4, ethyl ester at C3 Reference
Ethyl pyrrolidine-3-carboxylate hydrochloride C₇H₁₂ClNO₂ 177.63 72925-15-6 Lacks methyl group at C4 0.85
Methyl pyrrolidine-3-carboxylate hydrochloride C₆H₁₀ClNO₂ 163.61 1099646-61-3 Methyl ester (vs. ethyl), no C4 methyl 0.81
trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride C₇H₁₂ClNO₂ 177.63 1065065-28-2 trans stereochemistry, methyl ester 0.81
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride C₇H₁₂ClNO₃ 193.63 916814-29-4 4-oxo group (vs. 4-methyl) N/A

*Calculated based on formula C₉H₁₆ClNO₂. †Assumed from stereochemical analogs (e.g., 1909287-65-5 for the carboxylic acid variant) .

Spectroscopic and Analytical Data

  • NMR Trends : and highlight distinct NMR shifts for pyrrolidine/piperidine derivatives. For example, ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate shows δ 7.33 ppm (NH) and δ 172.6 ppm (ester carbonyl) in ¹H and ¹³C NMR, respectively . The target compound’s methyl group would likely produce upfield shifts (~δ 1.2–1.5 ppm for CH₃) compared to oxo or unsubstituted analogs.
  • LCMS/HPLC : Purity data for related compounds (e.g., 97.02% LCMS purity for 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid) suggest rigorous chromatographic methods are applicable for quality control .

Pharmacological and Industrial Relevance

  • Chiral Specificity : The (3S,4S) configuration is critical for binding to targets such as ion channels or enzymes, as seen in GABA analogs or protease inhibitors.
  • Solubility vs. Bioavailability : The hydrochloride salt improves aqueous solubility, while the ethyl ester balances lipophilicity for membrane permeability. Methyl esters (e.g., CAS 1099646-61-3) may offer faster hydrolysis in vivo, affecting prodrug design .
  • Metabolic Stability : The 4-methyl group in the target compound likely reduces oxidative metabolism compared to 4-oxo derivatives .

Biological Activity

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₉H₁₄ClN₁O₂
CAS Number : 1300713-02-3

The compound features a pyrrolidine ring, which is essential for its biological activity. Its stereochemistry, denoted by the (3S,4S) configuration, plays a critical role in its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activities. Its chiral nature allows for selective binding to biological targets.
  • Pathways Involved : It can influence neurotransmission pathways and metabolic processes, potentially leading to therapeutic effects in neurological disorders and other diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : Studies have shown that derivatives of this compound can inhibit viral replication, suggesting potential applications in antiviral drug development.
  • Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
  • Neurological Applications : Its interaction with neuronal receptors suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antiviral Activity :
    • A study demonstrated that this compound derivatives significantly reduced viral load in infected cell lines. The mechanism involved inhibition of viral entry and replication processes.
  • Anticancer Mechanisms :
    • Research published in Journal of Medicinal Chemistry highlighted that the compound could act as an inhibitor of specific kinases involved in cancer progression. The study provided evidence that the compound induced cell cycle arrest and apoptosis in various cancer cell lines through activation of caspase pathways .
  • Neuroprotective Effects :
    • A recent investigation into the neuroprotective properties of this compound revealed that it could enhance synaptic plasticity and reduce neuroinflammation in animal models of Alzheimer's disease. This effect was attributed to its ability to modulate glutamate receptors .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this compound:

Compound NameBiological ActivityRemarks
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylateDifferent receptor interactionsOpposite stereochemistry affects activity
Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylateNeurological applicationsEnhanced lipophilicity improves receptor binding
Ethyl (3S,4S)-4-ethylpyrrolidine-3-carboxylateVaries based on functional groupsAltered chemical properties influence reactivity

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